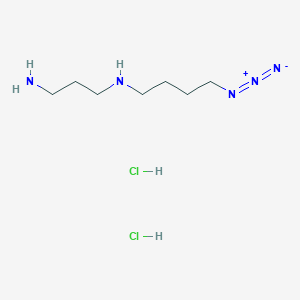
(3-Aminopropyl)(4-azidobutyl)amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Aminopropyl)(4-azidobutyl)amine dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N4. It is known for its unique structure, which includes both an amine group and an azide group. This compound is often used in various scientific research applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopropyl)(4-azidobutyl)amine dihydrochloride typically involves the reaction of 3-aminopropylamine with 4-chlorobutyl azide in the presence of a suitable solvent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. The resulting compound is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
(3-Aminopropyl)(4-azidobutyl)amine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions include nitro compounds, primary amines, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-Aminopropyl)(4-azidobutyl)amine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Aminopropyl)(4-azidobutyl)amine dihydrochloride involves its interaction with various molecular targets and pathways. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
- (3-Aminopropyl)(4-chlorobutyl)amine dihydrochloride
- (3-Aminopropyl)(4-hydroxybutyl)amine dihydrochloride
- (3-Aminopropyl)(4-methylbutyl)amine dihydrochloride
Uniqueness
(3-Aminopropyl)(4-azidobutyl)amine dihydrochloride is unique due to the presence of both an amine group and an azide group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound for various research applications, particularly in the fields of chemistry and biology.
Properties
Molecular Formula |
C7H19Cl2N5 |
|---|---|
Molecular Weight |
244.16 g/mol |
IUPAC Name |
N'-(4-azidobutyl)propane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C7H17N5.2ClH/c8-4-3-6-10-5-1-2-7-11-12-9;;/h10H,1-8H2;2*1H |
InChI Key |
FKZYJDHYUPQUGV-UHFFFAOYSA-N |
Canonical SMILES |
C(CCN=[N+]=[N-])CNCCCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine dihydrochloride](/img/structure/B12312952.png)
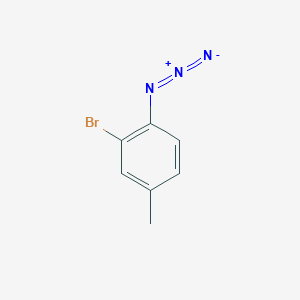
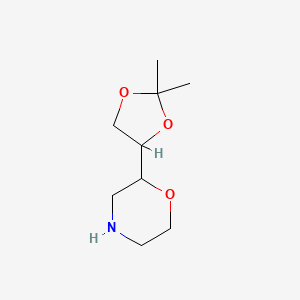
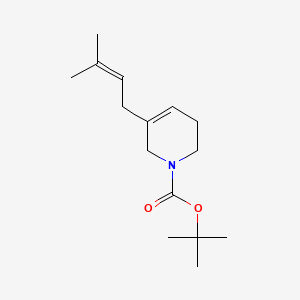
![rac-(1R,2S)-2-[(tert-butyldimethylsilyl)oxy]cyclohexane-1-carbaldehyde, cis](/img/structure/B12312973.png)
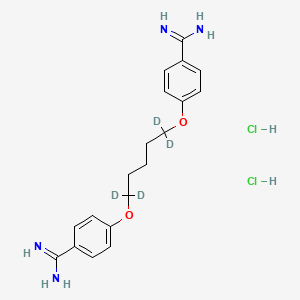
![Methyl 6-{[2-(pyrrolidin-1-yl)phenyl]carbamoyl}pyridine-3-carboxylate](/img/structure/B12312987.png)
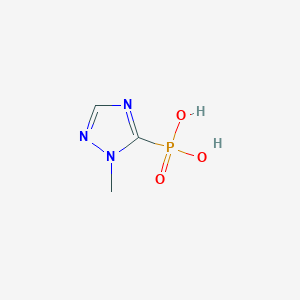
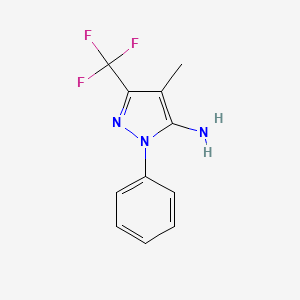
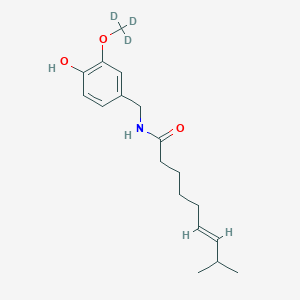
![1-[1-(2-Amino-3-methylpentanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12313007.png)
![[5-(2-Fluoroethoxy)pyridin-2-yl]methanol](/img/structure/B12313013.png)
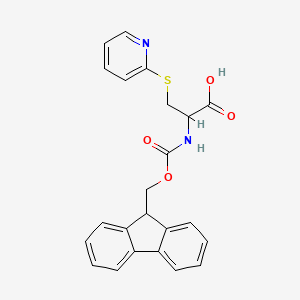
![[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride](/img/structure/B12313025.png)
